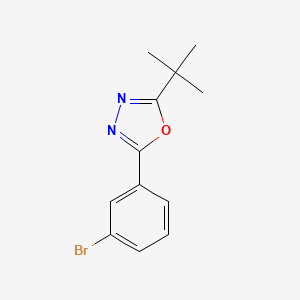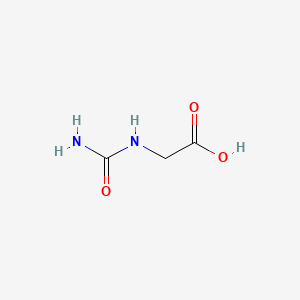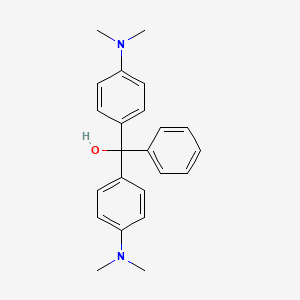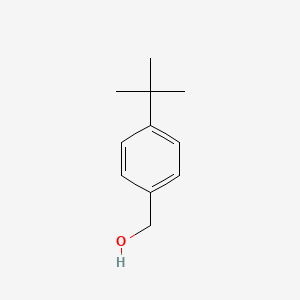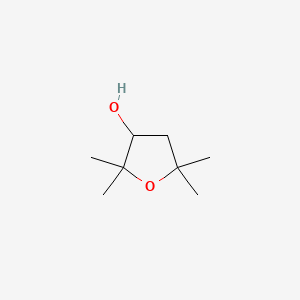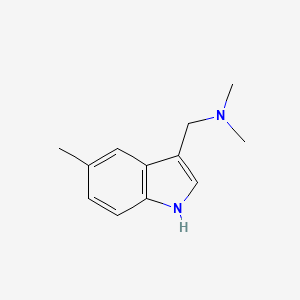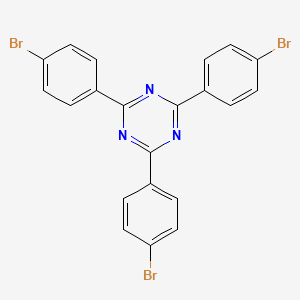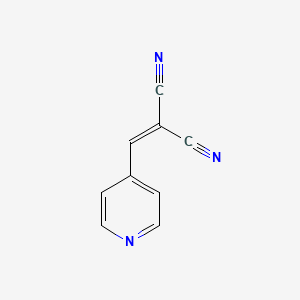
Malononitrile, (4-pyridylmethylene)-
Overview
Description
“Malononitrile, (4-pyridylmethylene)-” is a chemical compound with the molecular formula C9H5N3 . It is also known by other names such as 1,1-dicyano-2-(pyridine-4-yl)ethylene and 2-(pyridin-4-ylmethylidene)propanedinitrile .
Molecular Structure Analysis
The molecular structure of “Malononitrile, (4-pyridylmethylene)-” consists of a pyridine ring attached to a malononitrile group . The InChI string representation of the molecule isInChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H . Physical And Chemical Properties Analysis
The molecular weight of “Malononitrile, (4-pyridylmethylene)-” is 155.16 g/mol . It has a topological polar surface area of 60.5 Ų and a complexity of 249 .Scientific Research Applications
Application in the Study of Structural, Electronic, and Spectral Properties
Scientific Field
This application falls under the field of Physical Chemistry and Computational Chemistry .
Summary of the Application
The compound “Malononitrile, (4-pyridylmethylene)-” was used in a study to understand its structural, electronic properties, 14 N NQR parameters, and first hyperpolarizability .
Methods of Application or Experimental Procedures
The study was conducted in the gas phase using a hybrid functional PBE method with LanL2DZ, and 6-311G (d,p) basis sets for transition metal and main group elements, respectively . The solvent effect on structural parameters and frontier orbital energies of complexes was also studied based on the Polarizable Continuum Model (PCM) .
Results or Outcomes
The results indicated that the polarity of solvents played a significant role in the structures and properties of the complex . The 1H and 13C NMR chemical shifts were calculated using the Gauge-invariant atomic orbital (GIAO) method .
Application in Asymmetric Michael Addition
Scientific Field
This application is in the field of Organic Chemistry and Catalysis .
Summary of the Application
“Malononitrile, (4-pyridylmethylene)-” was used in a rosin-derived bifunctional squaramide catalyzed asymmetric Michael addition with chalcones .
Methods of Application or Experimental Procedures
The study involved the use of malononitrile for asymmetric Michael addition, which has received extensive attention since its nitrile group could be efficiently converted to valuable functionalities .
Results or Outcomes
The protocol provides a methodology for the facile synthesis of chiral γ-cyano carbonyl compounds in high yields and enantioselectivities (up to 99% yield and 90% ee) with a lower catalyst loading (0.3 mol%) . The predominant R-configured adducts were obtained by this organocatalytic reaction .
Application in Design and Synthesis of Heterocyclic Motifs
Scientific Field
This application is in the field of Organic Chemistry and Medicinal Chemistry .
Summary of the Application
The compound “Malononitrile, (4-pyridylmethylene)-” has been used in the design and skeletal diverse synthesis of heterocyclic motifs . These motifs are important in the development of new pharmaceuticals .
Methods of Application or Experimental Procedures
The study involved the use of malononitrile dimer as a privileged reactant in the design and synthesis of heterocyclic motifs . The specific methods and experimental procedures are not detailed in the available information.
Results or Outcomes
The outcomes of this research could have potential applications in material science, inorganic chemistry, and pharmaceuticals . However, the specific results or quantitative data are not provided in the available information.
Safety And Hazards
properties
IUPAC Name |
2-(pyridin-4-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXLCIKUWIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212410 | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Malononitrile, (4-pyridylmethylene)- | |
CAS RN |
63080-75-1 | |
| Record name | 2-(4-Pyridinylmethylene)propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63080-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malononitrile, (4-pyridylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



